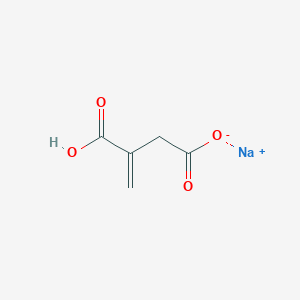

Sodium 3-carboxybut-3-enoate

Description

Sodium 3-carboxybut-3-enoate is a sodium salt derived from 3-carboxybut-3-enoic acid. Sodium carboxylates like sodium acetate trihydrate (C$2$H$3$NaO$2$·3H$2$O) are widely used in buffering and industrial processes due to their high water solubility and stability .

Properties

CAS No. |

50976-31-3 |

|---|---|

Molecular Formula |

C5H5NaO4 |

Molecular Weight |

152.08 g/mol |

IUPAC Name |

sodium;3-carboxybut-3-enoate |

InChI |

InChI=1S/C5H6O4.Na/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

VZTGWZBCSVQERN-UHFFFAOYSA-M |

SMILES |

C=C(CC(=O)[O-])C(=O)O.[Na+] |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)O.[Na+] |

Other CAS No. |

50976-31-3 |

Related CAS |

97-65-4 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity with Acids and Bases

The carboxylate group participates in reversible protonation and salt-formation reactions:

-

Acidification : Regenerates the parent acid in acidic media:

-

Reaction with Stronger Bases : Exchanges cations (e.g., with KOH to form potassium salts) .

Alkene Functionalization

The conjugated double bond in the β,γ-position undergoes characteristic alkene reactions:

Hydrogenation

Catalytic hydrogenation yields sodium 3-carboxybutanoate:

Conditions: 60–100°C, 1–5 atm H₂ .

Halogen Addition

Electrophilic bromine or chlorine addition forms dihalogenated derivatives:

Outcome: Anti-addition stereochemistry observed in analogous systems .

Esterification and Anhydride Formation

While the sodium salt itself is unreactive toward esterification, protonation to the free acid enables:

-

Ester Synthesis : Reaction with alcohols under acidic catalysis:

-

Anhydride Formation : Heating with acetic anhydride yields mixed anhydrides .

Oxidation and Reduction

-

Oxidation : Alkene cleavage with KMnO₄/acid forms sodium malonate derivatives.

-

Reduction : Sodium borohydride reduces the double bond selectively, preserving the carboxylate group .

Stability and Degradation

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Ethyl 3-Methylbut-3-enoate (C$7$H${12}$O$_2$): An ester with a branched double bond; exhibits low water solubility but high volatility, making it suitable for flavoring agents .

- Sodium 4-Methoxybenzoate : An aromatic sodium carboxylate with a methoxy substituent, influencing electronic properties and spectral characteristics (e.g., UV-Vis absorption) .

Physicochemical Properties

The table below synthesizes inferred or literature-derived data for key properties:

Spectroscopic and Thermal Behavior

- This compound: Expected IR peaks at ~1600 cm⁻¹ (C=C stretching) and ~1550 cm⁻¹ (asymmetric COO⁻ stretch). Thermal analysis would likely show decomposition near 200°C, consistent with carboxylate salts.

- Ethyl 3-Methylbut-3-enoate: IR peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C). Lower thermal stability than ionic carboxylates, decomposing below 150°C .

- Sodium 4-Methoxybenzoate : Distinct UV-Vis absorption due to the aromatic ring and methoxy group, with IR peaks for COO⁻ (~1540 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.